4-Chloro-5,7-dimethylquinoline
Overview
Description
4-Chloro-5,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of chlorine and methyl groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,7-dimethylquinoline typically involves the chlorination of 5,7-dimethylquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions, ensuring the complete chlorination of the quinoline derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl groups at the 5 and 7 positions can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or thiols are used under basic conditions to replace the chlorine atom.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled conditions to introduce nitro or sulfonyl groups.
Major Products Formed:
Nucleophilic Substitution: Products include 4-amino-5,7-dimethylquinoline or 4-thio-5,7-dimethylquinoline.
Electrophilic Substitution: Products include 4-chloro-5,7-dimethyl-2-nitroquinoline or 4-chloro-5,7-dimethyl-2-sulfonylquinoline.
Scientific Research Applications
4-Chloro-5,7-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific derivative or application being studied .
Comparison with Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
- 2-Chloro-3,7-dimethylquinoline
- 5-Chloro-2,8-dimethylquinoline
Comparison: 4-Chloro-5,7-dimethylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution reactions and possess distinct biological activities .
Properties
IUPAC Name |
4-chloro-5,7-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEARECYODQYXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589061 | |
Record name | 4-Chloro-5,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352205-97-1 | |
Record name | 4-Chloro-5,7-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352205-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352205-97-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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